A Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: A Novel Antifolate Probe for Chemical Biology
A Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: A Novel Antifolate Probe for Chemical Biology
For Immediate Release
Disrupting Cellular Machinery: A Deep Dive into a Next-Generation Dihydrofolate Reductase Inhibitor
This technical guide introduces 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid , a novel synthetic compound engineered for advanced research in oncology and infectious diseases. By integrating the established pharmacophore of a 2,4-diaminopteridine core with a versatile alkyne handle, this molecule is uniquely positioned as both a potent enzyme inhibitor and a powerful tool for chemical biology explorations.
While this specific molecule, available from suppliers under CAS number 146464-93-9, is not yet extensively described in peer-reviewed literature, its structural components provide a clear and compelling rationale for its predicted mechanism of action and its utility in modern drug discovery workflows.[1][2] This guide will deconstruct the molecule's architecture, propose its primary biological target, and provide detailed, field-proven protocols for its investigation.
Structural and Mechanistic Rationale
The molecule's design is a strategic amalgamation of three key functional moieties, each contributing to its predicted biological activity and experimental utility.
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The 2,4-Diaminopteridine Core: The Engine of Inhibition: This heterocyclic system is the cornerstone of a major class of therapeutic agents known as antifolates.[3] Its structure mimics the natural pterin ring of folic acid, enabling it to function as a competitive inhibitor of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids required for DNA replication and cell proliferation.[4][6][7] By blocking DHFR, compounds with this core can halt the division of rapidly proliferating cells, an effect harnessed in cancer chemotherapy and antimicrobial treatments.[5][7] The 2,4-diamino substitution pattern is particularly critical for high-affinity binding to the DHFR active site.[8]
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The Benzoic Acid Moiety: The Key to the Lock: This component mimics the p-aminobenzoic acid (PABA) portion of folic acid, further enhancing the molecule's affinity for the folate-binding site on DHFR. Modifications to this part of the structure are known to influence target selectivity and cellular uptake.
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The Terminal Alkyne: The Gateway to Discovery: The pent-4-yn-2-yl linker contains a terminal alkyne group, a feature of immense value in modern chemical biology. This "handle" is bioorthogonal, meaning it is inert to most biological functional groups but can react selectively and efficiently with an azide partner in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry."[9][10] This allows researchers to "click" on a variety of tags for downstream applications, such as target identification, imaging, and affinity purification.[9]
Predicted Physicochemical and Biological Properties
Based on its structure, a profile of key properties can be predicted to guide experimental design.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₁₆N₆O₂ | As per chemical structure.[1] |
| Molecular Weight | 348.36 g/mol | Calculated from the molecular formula.[1] |
| Primary Target | Dihydrofolate Reductase (DHFR) | Based on the 2,4-diaminopteridine core, a known DHFR-binding pharmacophore.[4][5] |
| Mechanism of Action | Competitive Enzyme Inhibition | The molecule is a structural analog of folic acid and is expected to compete for the enzyme's active site.[6][7] |
| Therapeutic Potential | Anticancer, Antimicrobial, Anti-inflammatory | DHFR inhibitors are used in these therapeutic areas.[3][11][12] Some pteridine derivatives also show activity against iNOS and lipoxygenase.[4][12][13] |
| Chemical Reactivity | Click Chemistry (CuAAC) | The terminal alkyne allows for covalent ligation with azide-containing molecules.[9][10] |
Proposed Mechanism of Action: DHFR Inhibition
The central hypothesis is that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid inhibits the folate pathway, disrupting DNA synthesis and cellular proliferation.
Caption: Proposed inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Experimental Validation and Application Workflows
To validate the predicted activity and leverage the unique chemical handle of this compound, a phased experimental approach is recommended.
Phase 1: In Vitro Target Engagement and Cellular Activity
A. Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[14][15]
Protocol:
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Reagent Preparation:
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Assay Setup (96-well UV-transparent plate):
-
To each well, add DHFR Assay Buffer.
-
Add varying concentrations of the test compound. Include a positive control (e.g., Methotrexate) and a no-inhibitor control (vehicle).[17][18]
-
Add the DHFR enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance curve.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
B. Cell Proliferation Assay
This assay assesses the compound's cytostatic or cytotoxic effects on cancer cell lines (e.g., HeLa, A549) or microbial cultures, which are highly dependent on folate metabolism.
Protocol:
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Cell Culture: Culture cells in appropriate media until they reach logarithmic growth phase.
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Assay Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control (e.g., Methotrexate).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using a standard method, such as MTT, resazurin (AlamarBlue), or a cell-titer glo (luminescence) assay.
-
Data Analysis: Normalize the results to the vehicle control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
Phase 2: Target Identification and Validation via Click Chemistry
The terminal alkyne enables definitive identification of the compound's cellular binding partners using an activity-based protein profiling (ABPP) approach.[20]
Workflow:
Caption: Workflow for target identification using click chemistry.
Protocol:
-
Cell Treatment: Treat cultured cells with the alkyne-containing compound for a designated period to allow for target engagement.
-
Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Click Reaction: To the cell lysate, add the click reaction cocktail: an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve efficiency and protect proteins.[20][21]
-
Affinity Purification: Incubate the "clicked" lysate with streptavidin-coated agarose or magnetic beads to capture the biotinylated protein complexes.
-
Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary target, DHFR, should be identified with high confidence. This method can also reveal potential off-targets.[22][21]
Conclusion and Future Directions
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid represents a sophisticated molecular tool. Its core structure strongly predicts potent antifolate activity, while its integrated alkyne handle provides a direct path for mechanistic studies that are often challenging with traditional inhibitors. The protocols outlined here provide a robust framework for researchers to confirm its activity against DHFR, assess its cellular efficacy, and definitively validate its molecular targets in a complex biological environment. This compound is not merely a potential therapeutic agent but a precision instrument designed to accelerate the pace of discovery in chemical biology and drug development.
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